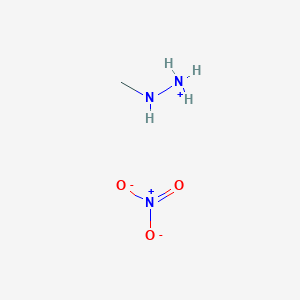

Hydrazine, methyl-, mononitrate

Description

Direct Synthesis of this compound

The final step in producing this compound involves the reaction of its immediate precursor, methylhydrazine, with nitric acid.

The synthesis of methylhydrazinium nitrate is achieved through the reaction of dilute nitric acid with methylhydrazine. nasa.gov This straightforward acid-base reaction can be conducted in different solvents, such as water or methanol (B129727). The resulting product, methylhydrazinium nitrate, precipitates as white, needle-like crystals. nasa.gov These crystals are noted to be extremely hygroscopic. nasa.gov

Thermogravimetric analysis shows that the compound undergoes slow decomposition in the temperature range of 63-103 °C, yielding ammonium (B1175870) nitrate and methylammonium (B1206745) nitrate. nasa.gov The mass spectrum of the compound does not show a parent peak at 109 m/z. nasa.gov

| Property | Value |

| Appearance | White needles |

| Melting Point | 37.5-40.5 °C |

| Density | ~1.55 g/cm³ |

| Decomposition Temp. | 63-103 °C |

| Key Characteristic | Extremely hygroscopic |

| Decomposition Products | Ammonium nitrate, Methylammonium nitrate |

This table presents key physical and chemical properties of Methylhydrazinium nitrate. nasa.gov

Methodologies for Precursor Monomethylhydrazine (MMH) Synthesis

The industrial production of monomethylhydrazine (MMH), a crucial precursor, is dominated by two primary strategies: the amination of methylamine and the alkylation of hydrazine.

The direct amination of methylamine represents a significant pathway for MMH synthesis. The most prominent of these methods is the reaction involving chloramine.

First reported in 1954 by L. F. Audrieth and L. H. Diamond, the reaction of methylamine with chloramine provides a concise route to synthesizing monomethylhydrazine and other monosubstituted hydrazines. acs.org This method, a variation of the Raschig process, is utilized for the industrial production of MMH. acs.orgscirp.orgscirp.org The process involves the direct injection of a monochloramine solution into anhydrous monomethylamine (MMA). scirp.orgresearchgate.net

The reaction is typically performed under pressure and at elevated temperatures. For instance, experiments have been conducted at 13 bar and 70°C. scirp.org The yield of MMH is highly dependent on the initial molar ratio of monomethylamine to monochloramine ([MMA]₀/[NH₂Cl]₀) and the concentration of a base, such as sodium hydroxide (B78521) (NaOH), which is used to neutralize the formed hydrochloric acid. scirp.org Research indicates that to achieve a yield of over 71%, the [MMA]₀/[NH₂Cl]₀ ratio should be close to 20, with a final NaOH concentration higher than 0.7 mol/L. scirp.org A key challenge in this process is the instability of monochloramine, which can decompose, particularly at temperatures above 36°C, necessitating careful thermal management, often through the use of microreactor technology. scirp.orgresearchgate.net

| Parameter | Condition/Value |

| Reactants | Monomethylamine (MMA), Monochloramine (NH₂Cl) |

| Process Name | Audrieth-Diamond / Raschig Process |

| Typical Pressure | 13 bar |

| Typical Temperature | 70 °C |

| Key for High Yield | [MMA]₀/[NH₂Cl]₀ ratio ≈ 20 |

| Byproduct Neutralizer | Sodium Hydroxide (NaOH) |

This table summarizes the typical reaction conditions for the Audrieth-Diamond process for MMH synthesis. scirp.org

An alternative major pathway to MMH involves the direct methylation of hydrazine or its corresponding salts.

This methodology involves the reaction of hydrazine or its salts, such as hydrazine monohydrochloride or dihydrochloride (B599025), with various methylating agents. google.com Common agents include methyl chloride, methanol, dimethyl carbonate, and methyl iodide. google.comgoogle.comorgsyn.org

One process describes the reaction of hydrazine monohydrochloride with methanol in the presence of a catalyst like hydrazine dihydrochloride or methyl chloride. google.com This reaction can yield MMH with high selectivity. google.com The resulting monomethylhydrazine hydrochloride is then treated with an alkali to liberate the free MMH, which can be purified by rectification. google.com

Another approach utilizes dimethyl carbonate as a safe and environmentally friendly methylating agent to react with hydrazine or hydrazine hydrate. google.com This reaction can be catalyzed by alkali-metal hydroxides or carbonates and is typically carried out at temperatures between 80-200 °C for 1 to 24 hours. google.com This method is noted for having good selectivity and producing fewer side products, simplifying separation. google.com The reaction of hydrazine hydrate with dimethyl sulfate, using hydrochloric acid as a protective agent and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, is another documented method. google.com

| Methylating Agent | Starting Material(s) | Catalyst/Conditions |

| Methanol | Hydrazine Monohydrochloride | Hydrazine Dihydrochloride or Methyl Chloride catalyst. google.com |

| Methyl Chloride | Hydrazine or Hydrazinium (B103819) Hydrochloride/Dihydrochloride | Reaction with an organic base (pKa > 7, boiling point > 120°C) followed by distillation. google.com |

| Dimethyl Carbonate | Hydrazine or Hydrazine Hydrate | Alkali-metal hydroxide/carbonate catalyst; 80-200 °C. google.com |

| Dimethyl Sulfate | Hydrazine Hydrate | Hydrochloric acid (protective agent), Tetrabutylammonium bromide (catalyst); 115-125 °C. google.com |

| Methyl Iodide | Hydrazine Hydrate | Mentioned as a historical method. orgsyn.org |

This table outlines various methods for the methylation of hydrazine and its salts to produce Monomethylhydrazine (MMH). google.comgoogle.comorgsyn.orggoogle.comgoogle.com

Properties

CAS No. |

29674-96-2 |

|---|---|

Molecular Formula |

CH7N3O3 |

Molecular Weight |

109.09 g/mol |

IUPAC Name |

methylaminoazanium;nitrate |

InChI |

InChI=1S/CH6N2.NO3/c1-3-2;2-1(3)4/h3H,2H2,1H3;/q;-1/p+1 |

InChI Key |

CESULTNSVQWAJJ-UHFFFAOYSA-O |

Canonical SMILES |

CN[NH3+].[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Pathways and Precursor Chemistry

Industrial Synthesis Approaches for General Hydrazines

The industrial production of hydrazine (B178648) (N₂H₄) is a cornerstone of chemical manufacturing, providing a critical precursor for a wide array of applications, including the synthesis of more complex hydrazine derivatives. The primary industrial methods for hydrazine production are the Raschig process, the Bayer process, and the Peroxide process. These methods are all based on the oxidation of ammonia (B1221849) or its derivatives. patsnap.com

The Raschig process , the first commercial method for hydrazine synthesis, involves the oxidation of ammonia with sodium hypochlorite (B82951). google.com In this process, a solution of sodium hypochlorite is reacted with an aqueous solution of ammonia to form chloramine (B81541) (NH₂Cl). patsnap.com This intermediate then reacts with excess ammonia under pressure and at elevated temperatures to produce hydrazine hydrate (B1144303). patsnap.com A significant drawback of the Raschig process is the formation of sodium chloride as a byproduct and a relatively low yield of around 70%. patsnap.com To mitigate side reactions, such as the reaction of chloramine with the hydrazine product, a large excess of ammonia is used, and chelating agents like ethylenediaminetetraacetic acid (EDTA) may be added. patsnap.com

The Peroxide process , considered a more environmentally friendly method, utilizes hydrogen peroxide as the oxidizing agent instead of sodium hypochlorite, thus avoiding the production of large quantities of salt as a byproduct. google.comacs.org In this process, ammonia is reacted with hydrogen peroxide in the presence of a ketone (commonly methyl ethyl ketone, MEK) and an activator. patsnap.comgoogle.com The reaction proceeds through the formation of an oxaziridine (B8769555) intermediate, which then reacts with ammonia to form a hydrazone. google.com The hydrazone further condenses with another molecule of the ketone to form the corresponding ketazine. google.com Similar to the Bayer process, the ketazine is then hydrolyzed to produce hydrazine hydrate and regenerate the ketone. google.com The Peroxide process is characterized by high yields and lower energy consumption compared to the hypochlorite-based routes. scirp.org

Another method, the Urea (B33335) process , involves the reaction of urea with sodium hypochlorite and sodium hydroxide (B78521) to produce hydrazine. patsnap.comacs.org While this process avoids the need for a large excess of ammonia and operates at atmospheric pressure, it generates significant amounts of sodium chloride and sodium carbonate as byproducts. patsnap.com

These industrial processes primarily produce hydrazine hydrate. For applications requiring anhydrous hydrazine, an additional dehydration step, often involving azeotropic distillation with a substance like aniline, is necessary. google.com

Industrial Synthesis of Monomethylhydrazine (MMH)

Monomethylhydrazine (CH₃NHNH₂), the direct precursor to methylhydrazine mononitrate, is primarily produced on an industrial scale through two main routes: a modified Raschig process and the methylation of hydrazine.

The most common industrial method for MMH synthesis is a modified Raschig process . google.comacs.org This process is analogous to the general Raschig process for hydrazine, but it utilizes methylamine (B109427) (CH₃NH₂) as a reactant instead of ammonia in the second step. google.comacs.org First, chloramine (NH₂Cl) is produced by reacting ammonia with sodium hypochlorite. google.com The chloramine is then reacted with methylamine to yield monomethylhydrazine. google.comacs.org A kinetic study of this reaction shows that the yield of MMH increases with a higher initial molar ratio of methylamine to chloramine. scirp.org

Another significant industrial route is the methylation of hydrazine . google.com This can be achieved by reacting hydrazine or its salts (such as hydrazine monohydrochloride or dihydrochloride) with a methylating agent. google.comgoogle.com Common methylating agents used in this process include methyl chloride or a mixture of methanol (B129727) and hydrochloric acid. google.comgoogle.com The reaction of hydrazine monohydrochloride with methanol can be catalyzed by the presence of hydrazine dihydrochloride (B599025) or methyl chloride. google.comgoogleapis.com The reaction is typically carried out under heat and pressure. googleapis.com Following the methylation reaction, the resulting monomethylhydrazine hydrochloride is neutralized with a base to liberate the free monomethylhydrazine, which is then purified by distillation. google.comgoogle.com

Synthesis of Hydrazine, methyl-, mononitrate

The synthesis of methylhydrazine mononitrate involves the controlled neutralization of monomethylhydrazine with nitric acid. This acid-base reaction results in the formation of the corresponding salt.

In a typical laboratory-scale synthesis, monomethylhydrazine would be dissolved in a suitable solvent, and a stoichiometric amount of nitric acid, often as a dilute aqueous solution, would be added slowly while monitoring the temperature to control the exothermic reaction. The resulting solution would then be concentrated, typically by evaporation of the solvent under reduced pressure, to crystallize the methylhydrazine mononitrate product. The purity of the final product can be further enhanced by recrystallization from an appropriate solvent system. While specific industrial-scale synthesis details are proprietary, the fundamental chemical principle remains the same: the reaction of the basic monomethylhydrazine with nitric acid to form the mononitrate salt.

Interactive Data Tables

Table 1: Industrial Hydrazine Synthesis Processes

| Process Name | Oxidizing Agent | Key Reactants | Intermediates | Key Byproducts |

| Raschig Process | Sodium Hypochlorite | Ammonia | Chloramine | Sodium Chloride |

| Bayer Process | Sodium Hypochlorite | Ammonia, Ketone (e.g., Acetone) | Chloramine, Ketazine | Sodium Chloride |

| Peroxide Process | Hydrogen Peroxide | Ammonia, Ketone (e.g., MEK) | Oxaziridine, Hydrazone, Ketazine | Water |

| Urea Process | Sodium Hypochlorite | Urea, Sodium Hydroxide | - | Sodium Chloride, Sodium Carbonate |

Table 2: Industrial Monomethylhydrazine (MMH) Synthesis Processes

| Process Name | Key Reactants | Methylating Agent | Key Product |

| Modified Raschig Process | Chloramine, Methylamine | - | Monomethylhydrazine |

| Hydrazine Methylation | Hydrazine (or its salts) | Methyl Chloride or Methanol/HCl | Monomethylhydrazine Hydrochloride |

Chemical Reactivity and Mechanistic Investigations

Decomposition Pathways of Hydrazine (B178648), Methyl-, Mononitrate and Related Methylhydrazines

The study of the decomposition of methylhydrazine mononitrate is critical for understanding its stability and reactivity. Research in this area has largely focused on the decomposition of the methylhydrazine (MMH) cation and related methylhydrazine compounds, providing valuable insights into the reaction mechanisms.

The thermal degradation of methylhydrazine and its derivatives proceeds through complex reaction pathways, leading to a variety of products. Mass spectrometric studies have been instrumental in identifying the major products formed during the pyrolysis of these compounds. dtic.mildtic.mil

The thermal decomposition of methylhydrazine (MMH), 1,1-dimethylhydrazine (B165182) (UDMH), and trimethylhydrazine (B156840) (TMH) primarily yields hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (B1221849) (NH₃). dtic.mildtic.mil In the case of UDMH, it begins to decompose at temperatures between 200°C and 300°C, with complete decomposition occurring by 800°C. dtic.mil The decomposition of UDMH at 640°C has been found to produce hydrogen (H₂), ammonia (NH₃), methane (B114726) (CH₄), and hydrogen cyanide (HCN). dtic.mil

Table 1: Major Thermal Decomposition Products of Methylhydrazines

| Compound | Major Products | Source |

|---|---|---|

| Methylhydrazine (MMH) | Hydrogen Cyanide (HCN), Nitrogen (N₂), Ammonia (NH₃) | dtic.mildtic.mil |

| 1,1-Dimethylhydrazine (UDMH) | Hydrogen Cyanide (HCN), Nitrogen (N₂), Ammonia (NH₃), Methane (CH₄) | dtic.mildtic.mil |

| Trimethylhydrazine (TMH) | Hydrogen Cyanide (HCN), Nitrogen (N₂), Ammonia (NH₃) | dtic.mildtic.mil |

The kinetics and thermochemistry of methylhydrazine decomposition have been extensively studied to elucidate the reaction mechanisms and energetics involved.

The initial steps in the thermal decomposition of monomethylhydrazine (MMH) are dominated by the fission of the N-N and C-N bonds. acs.orgnih.govresearchgate.net These bond scissions lead to the formation of radical species, which then participate in subsequent reactions. The primary decomposition pathways are:

N-N bond scission: CH₃NHNH₂ → CH₃NH• + •NH₂

C-N bond scission: CH₃NHNH₂ → CH₃• + •NHNH₂

Theoretical studies using ab initio transition state theory and master equation analyses have indicated that these simple bond fissions are the dominant initial steps in the decomposition kinetics of MMH. researchgate.netrsc.org The N-N bond scission is considered the most sensitive reaction path for the homogeneous decomposition of MMH at elevated pressures. researchgate.net

The enthalpies of formation (ΔfH°(298.15 K)) for MMH and its corresponding radicals have been determined through isodesmic reaction analysis and various ab initio methods. acs.orgnih.gov

Table 2: Enthalpies of Formation for MMH and Related Radicals

| Species | Formula | Enthalpy of Formation (kcal/mol) | Source |

|---|---|---|---|

| Monomethylhydrazine | CH₃NHNH₂ | 21.6 | acs.orgnih.gov |

| Methylamino radical | CH₃N•NH₂ | 48.5 | acs.orgnih.gov |

| Hydrazinyl radical | CH₃NHN•H | 51.1 | acs.orgnih.gov |

| Aminomethyl radical | •CH₂NHNH₂ | 62.8 | acs.orgnih.gov |

The rate constants for the elementary reactions in the MMH pyrolysis system have been determined through shock tube experiments and theoretical calculations. For instance, the rate coefficients for two critical reactions in the MMH pyrolysis system at 2 atm and 900–1300 K have been reported. mdpi.com

Temperature: As the temperature increases, the rate of decomposition of hydrazine and its derivatives increases. acs.org For MMH, the decomposition rate magnitude increases with temperature, and it is noted to be slower than UDMH but faster than hydrazine under similar conditions. mdpi.com

Pressure: The decomposition of MMH is pressure-dependent. researchgate.netresearchgate.net Higher pressures favor the formation of ammonia (NH₃) over nitrogen (N₂) and hydrogen (H₂) during hydrazine decomposition. acs.org The rate constants for the unimolecular dissociation of MMH have been calculated over a pressure range of 1–100 atm. researchgate.net

Heating Rate: A slower heating rate leads to the onset of hydrazine decomposition at lower temperatures. acs.org

The thermal safety parameters for MMH have also been investigated. The self-accelerating decomposition temperature (SADT) of MMH decreases as the mass of the substance increases, indicating a higher risk of thermal runaway with larger quantities. energetic-materials.org.cn

Table 3: Self-Accelerating Decomposition Temperature (SADT) of MMH

| Packing Mass (kg) | SADT (K) | Source |

|---|---|---|

| 5 | 415.15 | energetic-materials.org.cn |

| 25 | 414.15 | energetic-materials.org.cn |

| 50 | 413.15 | energetic-materials.org.cn |

| 100 | 412.15 | energetic-materials.org.cn |

The decomposition of hydrazine and its derivatives can be accelerated through catalysis, which often alters the reaction pathways and product distribution compared to thermal decomposition.

The heterogeneous catalytic decomposition of hydrazine has been studied on various metal catalysts. In contrast to thermal decomposition, the catalytic decomposition of methylhydrazine derivatives over a Shell 405 catalyst (iridium on alumina) primarily yields nitrogen (N₂) and hydrogen (H₂). dtic.mildtic.mil The ammonia initially formed is further decomposed by the catalyst. dtic.mildtic.mil

The decomposition of hydrazine on supported platinum group metals can proceed via two main reactions:

3N₂H₄ → 4NH₃ + N₂

2N₂H₄ → 2NH₃ + N₂ + H₂

On rhodium, palladium, and platinum catalysts, the second reaction is favored. le.ac.uk This reaction involves the dissociative chemisorption of hydrazine molecules into amide radicals, followed by a Langmuir-Rideal reaction between an adsorbed radical and a solution-phase hydrazine molecule. le.ac.uk On ruthenium, both reactions occur. le.ac.uk

The decomposition of hydrazine on a supported iridium catalyst primarily follows the first reaction, but the kinetics are more complex and depend on the hydrazine concentration and the oxidation state of the catalyst. le.ac.uk Mechanistic studies on an Ir(111) surface have shown that the decomposition preferentially starts with N-N bond scission, followed by dehydrogenation assisted by the resulting amino group, ultimately leading to ammonia and nitrogen production. rsc.org Nickel-based catalysts have also been investigated as a lower-cost alternative to iridium for hydrazine decomposition.

Catalytic Decomposition Studies and Surface Interactions

Reactions Involving the Methylhydrazine Moiety

Methylhydrazine and its derivatives are well-known for their hypergolic properties, meaning they ignite spontaneously upon contact with certain oxidizers. This characteristic makes them valuable as rocket propellants. wikipedia.org The reaction between monomethylhydrazine (MMH) and oxidizers like nitrogen tetroxide (NTO) is a complex process involving both liquid and gas-phase reactions. researchgate.netmdpi.com

The interaction of methylhydrazine mononitrate with nitrogen tetroxide (N₂O₄) and its equilibrium component, nitrogen dioxide (NO₂), is a key aspect of its use as a hypergolic fuel. wikipedia.orgdtic.mil NTO exists in equilibrium with NO₂, and both species play a role in the ignition process. dtic.milyoutube.com The initial reactions upon mixing are crucial for the subsequent ignition and combustion.

Experimental studies using Fourier transform infrared (FTIR) spectroscopy have identified several key species in the early stages of the gas-phase reaction between MMH and NO₂/N₂O₄. dtic.milresearchgate.net These include nitrous acid (HONO), monomethylhydrazinium nitrite (B80452) (MMH·HONO), methyl diazene (B1210634) (CH₃NNH), methyl nitrate (B79036) (CH₃ONO₂), methyl nitrite (CH₃ONO), nitromethane (B149229) (CH₃NO₂), methyl azide (B81097) (CH₃N₃), water (H₂O), nitrous oxide (N₂O), and nitric oxide (NO). dtic.milresearchgate.net

The formation of an aerosol, primarily composed of monomethylhydrazinium nitrate, is a significant step in the pre-ignition phase. researchgate.net This aerosol provides a large surface area for further reactions to occur. researchgate.net Quantum mechanics calculations suggest two primary mechanisms for the oxidation of MMH in a NO₂ atmosphere: sequential hydrogen abstraction leading to HONO formation, and the reaction of MMH with asymmetric ONONO₂ to form methyl nitrate. dtic.milresearchgate.net

Table 1: Key Intermediates in the MMH/NTO Reaction

| Intermediate Species | Chemical Formula | Role in Reaction |

| Nitrous Acid | HONO | Product of initial H-abstraction |

| Monomethylhydrazinium Nitrite | MMH·HONO | Salt formed from MMH and HONO |

| Methyl Diazene | CH₃NNH | Intermediate product |

| Methyl Nitrate | CH₃ONO₂ | Product of reaction with asymmetric ONONO₂ |

| Methyl Nitrite | CH₃ONO | Intermediate product |

| Nitromethane | CH₃NO₂ | Intermediate product |

| Methyl Azide | CH₃N₃ | Intermediate product |

This table summarizes key intermediate species identified during the early stages of the reaction between monomethylhydrazine and nitrogen tetroxide/nitrogen dioxide.

Hypergolic Reactions with Oxidizers

Reaction Kinetics and Ignition Mechanisms

The ignition of methylhydrazine mononitrate with NTO is a multi-stage process. The initial liquid-phase reactions lead to the formation of ionic compounds like monomethylhydrazinium nitrate and various oxidation products. researchgate.net This is followed by the formation of an aerosol cloud, which then undergoes rapid gas-phase reactions leading to ignition. researchgate.net The thermal decomposition of nitric acid is a key initiator for these final gas-phase reactions. researchgate.net

Computational studies have been employed to model the complex reaction kinetics. mdpi.comaiaa.org These models often include a large number of elementary reactions and species to accurately simulate the combustion process. For instance, a detailed reaction mechanism for the MMH/NTO system can consist of hundreds of reactions and numerous species. mdpi.com

Table 2: Proposed Mechanisms for MMH Oxidation by NO₂

| Mechanism | Description |

| Sequential H-abstraction | Involves the removal of hydrogen atoms from the MMH molecule, leading to the formation of nitrous acid (HONO). dtic.milresearchgate.net |

| Reaction with asymmetric ONONO₂ | MMH reacts with the asymmetric isomer of N₂O₄ to produce methyl nitrate. dtic.milresearchgate.net |

This table outlines the two primary proposed mechanisms for the initial oxidation of monomethylhydrazine in the presence of nitrogen dioxide.

Nucleophilic Additions and Condensation Reactions

The methylhydrazine moiety in methylhydrazine mononitrate can participate in nucleophilic addition and condensation reactions, characteristic of hydrazine derivatives. uzh.ch These reactions involve the nitrogen atoms of the hydrazine group acting as nucleophiles, attacking electrophilic centers.

Methylhydrazine reacts with aldehydes and ketones to form hydrazones. uzh.chlibretexts.org This reaction is a type of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. libretexts.orgyoutube.com The mechanism is similar to the formation of imines. libretexts.orgyoutube.com The resulting hydrazones are compounds containing a carbon-nitrogen double bond (C=N-N).

The formation of hydrazones is a reversible reaction and is often catalyzed by mild acids. youtube.com The hydrazones themselves can be further reacted, for example, in the Wolff-Kishner reduction, where the hydrazone is treated with a strong base to reduce the original carbonyl group to a methylene (B1212753) group. libretexts.org

Methylhydrazine can react with acid anhydrides to form hydrazides. This reaction involves the nucleophilic acyl substitution where the methylhydrazine attacks one of the carbonyl carbons of the anhydride (B1165640), leading to the opening of the anhydride ring and the formation of an N-acylhydrazide. The reaction proceeds through a tetrahedral intermediate. This type of reaction is a common method for the synthesis of various hydrazide derivatives. organic-chemistry.org

Reaction with Chloroformates: Carbazate (B1233558) Formation

The reaction of methylhydrazine with chloroformates is a key method for the synthesis of carbazates, which are versatile intermediates in organic synthesis. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the chloroformate.

The synthesis of methyl carbazate, for instance, can be achieved by reacting methylhydrazine with methyl chloroformate. The reaction proceeds by the nucleophilic addition of the methylhydrazine to the carbonyl group of methyl chloroformate, followed by the elimination of a chloride ion to yield methyl carbazate. sigmaaldrich.comchemicalbook.com

A general representation of this reaction is as follows:

CH₃NHNH₂ + ClCOOR → CH₃NHNHCOOR + HCl

Where 'R' represents an alkyl or aryl group.

Detailed research has explored the synthesis of methyl carbazate from the related compound hydrazine hydrate (B1144303) and dimethyl carbonate, which proceeds via a similar nucleophilic substitution mechanism. chemicalbook.comgoogle.com In a typical laboratory procedure, a mixture of dimethyl carbonate and hydrazine hydrate is heated, followed by stirring at room temperature. The removal of byproducts like water and methanol (B129727) under reduced pressure yields the crystalline methyl carbazate. chemicalbook.com

Table 1: Synthesis of Methyl Carbazate

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Dimethyl carbonate, Hydrazine hydrate | Heat to 50°C, then stir at room temperature for 24h | Methyl carbazate | 94% | chemicalbook.com |

| Hydrazine, Dimethyl carbonate | Simultaneous metering into a solvent at -20 to +30°C | Methyl carbazate | High | google.com |

Oxidation Mechanisms and Intermediate Species Formation

The oxidation of methylhydrazine and its derivatives is a significant area of study due to its relevance in various contexts, including its use as a rocket propellant and its role as a precursor to carcinogenic compounds.

The oxidation of unsymmetrical dimethylhydrazine (UDMH), a compound closely related to methylhydrazine, is a well-documented pathway to the formation of N-nitrosodimethylamine (NDMA). researchgate.netresearchgate.netnih.gov This transformation is of particular concern in water treatment processes involving ozonation or chloramination. researchgate.netnih.govnih.gov

The mechanism of NDMA formation from UDMH during ozonation is proposed to initiate with hydrogen abstraction from the -NH₂ group, leading to the formation of a nitrogen-centered radical. researchgate.netnih.gov This is followed by a series of oxidation steps. An alternative mechanism suggests the formation of an ozone adduct at the nitrogen atom adjacent to the dimethylamino group, which then decomposes to form NDMA. researchgate.net

In the context of chlorination, the reaction of dimethylamine (B145610) with monochloramine can form UDMH as an intermediate, which is subsequently oxidized to NDMA. nih.gov

While the formation of NDMA from methylhydrazine itself is less directly detailed in the provided search results, the mechanisms involving related hydrazine compounds provide a strong basis for understanding its potential to form nitrosamines. The oxidation of mono-methylhydrazine can lead to the formation of various intermediates, including diazomethane, which can then decompose. researchgate.net

Research on the oxidation of N-methyl-N-formylhydrazine has shown the formation of formaldehyde (B43269) and acetaldehyde, which points to the generation of diazenium (B1233697) ions and radical intermediates. mdpi.com These types of reactive intermediates are crucial in the pathways leading to the formation of nitrosamines and other products.

Table 2: NDMA Formation from Hydrazine Derivatives

| Precursor | Oxidant | Key Intermediates | Product | Reference |

| Unsymmetrical dimethylhydrazine (UDMH) | Ozone | N-radical species, Ozone adduct | N-Nitrosodimethylamine (NDMA) | researchgate.netresearchgate.netnih.gov |

| Dimethylamine | Monochloramine | 1,1-Dimethylhydrazine (UDMH) | N-Nitrosodimethylamine (NDMA) | nih.gov |

| Mono-methylhydrazine | Free available chlorine | Diazomethane | Methanol, Nitrogen | researchgate.net |

The formation of N-nitrodimethylamine (DMNM) is not explicitly detailed in the provided search results in the context of methylhydrazine mononitrate oxidation.

Cyclization Reactions and Heterocyclic Compound Synthesis

Methylhydrazine is a valuable building block in the synthesis of a wide variety of heterocyclic compounds, owing to the presence of two nucleophilic nitrogen atoms. These reactions are fundamental in medicinal chemistry and materials science.

One of the most common applications of methylhydrazine is in the synthesis of pyrazoles . The reaction of methylhydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents is a classic method for constructing the pyrazole (B372694) ring. mdpi.comnih.gov For example, the cyclocondensation of acetylenic ketones with methylhydrazine yields a mixture of regioisomeric pyrazoles. mdpi.comnih.gov The regioselectivity of this reaction can be influenced by the reaction conditions and the substituents on the reactants. nih.gov

Methylhydrazine is also utilized in the synthesis of 1,2,4-triazoles . For instance, reacting methylhydrazine with an N-formyl-acetamide derivative provides a straightforward route to 1,2,4-triazole (B32235) derivatives under mild conditions. mdpi.com Another approach involves the reaction of hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.org

Furthermore, methylhydrazine can be employed in the synthesis of pyridazines . The reaction of hydrazine derivatives with β,γ-unsaturated hydrazones, promoted by a copper catalyst, can lead to the formation of 1,6-dihydropyridazines, which can then be oxidized to pyridazines. organic-chemistry.org The cyclization of o-acylpyridinecarboxylic acid derivatives with monosubstituted hydrazines like methylhydrazine is also a general method for synthesizing pyridopyridazinones. uminho.pt

The synthesis of various heterocyclic systems often involves the initial formation of a hydrazone by reacting methylhydrazine with a carbonyl compound, followed by an intramolecular cyclization. oregonstate.eduekb.eg

Table 3: Synthesis of Heterocyclic Compounds from Methylhydrazine

| Target Heterocycle | Reactants | General Conditions | Reference |

| Pyrazoles | Methylhydrazine, 1,3-Dicarbonyl compounds | Cyclocondensation | mdpi.comnih.gov |

| Pyrazoles | Methylhydrazine, Acetylenic ketones | Cyclocondensation in ethanol | mdpi.comnih.gov |

| 1,2,4-Triazoles | Methylhydrazine, N-Formyl-acetamide derivative | Room temperature in dichloromethane | mdpi.com |

| Pyridazines | Methylhydrazine, β,γ-Unsaturated hydrazones | Copper-catalyzed cyclization | organic-chemistry.org |

| Pyridopyridazinones | Methylhydrazine, o-Acylpyridinecarboxylic acid derivatives | Cyclization | uminho.pt |

Advanced Spectroscopic and Computational Characterization

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and behavior of energetic materials like methylhydrazinium nitrate (B79036) (MHN). These methods offer insights at the atomic and molecular level that are often difficult or impossible to obtain through experimental means alone.

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to predict a wide range of molecular properties with high accuracy.

Quantum chemistry is instrumental in determining the thermochemical properties of molecules. nih.gov For instance, the standard liquid enthalpy of formation (ΔfH°liquid) for methylhydrazine, a parent compound to MHN, has been a subject of study. nist.govchemeo.com Different experimental and computational methods have yielded various values over the years. For example, some sources report a ΔfH° of -24.8 kJ/mol for liquid methylhydrazine. brainly.com High-level calculations, often in conjunction with experimental data through approaches like the Active Thermochemical Tables (ATcT), are used to refine these values for parent molecules and their derivatives. anl.gov

These calculations are crucial for predicting the energy release of reactions involving these compounds. The accuracy of these predictions depends heavily on the level of theory and basis sets used in the calculations. nih.gov

Table 1: Reported Enthalpy of Formation for Methylhydrazine (liquid)

| Enthalpy of Formation (kJ/mol) | Reference |

| -24.8 | brainly.com |

Note: This table reflects data for the parent compound, methylhydrazine, which is foundational for the computational study of its nitrate salt.

Potential Energy Surfaces (PES) are a central concept in understanding chemical reaction mechanisms. numberanalytics.com A PES is a mathematical or graphical representation of a system's potential energy as a function of the positions of its atoms. numberanalytics.com By mapping the PES, chemists can identify the most likely pathways for a reaction, including the transition states and intermediates involved.

For energetic materials, calculating the PES helps in understanding their decomposition pathways. dtic.mil For example, the decomposition of similar compounds can proceed through different channels, such as bond scission or concerted reactions involving a cyclic transition state. dtic.milresearchgate.net The energy barriers for these different pathways, which can be calculated from the PES, determine the reaction rates and the final products. numberanalytics.comresearchgate.net The development of accurate analytical potential energy surfaces is a key goal, enabling detailed molecular dynamics simulations of decomposition. dtic.mil

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are used to predict the reactive behavior of molecules. researchgate.netresearchgate.netacadpubl.eu

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. acadpubl.euajchem-a.com It helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. acadpubl.euajchem-a.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. acadpubl.eumalayajournal.org

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. acadpubl.eumalayajournal.org A smaller gap suggests that the molecule is more reactive. researchgate.net

Table 2: Key Concepts in MEP and FMO Analysis

| Concept | Description | Significance |

| MEP | Visualizes the electrostatic potential on the molecular surface. | Identifies reactive sites for electrophilic and nucleophilic attack. acadpubl.euajchem-a.com |

| HOMO | The highest energy molecular orbital containing electrons. | Represents the ability to donate an electron. malayajournal.org |

| LUMO | The lowest energy molecular orbital without electrons. | Represents the ability to accept an electron. malayajournal.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of a molecule. acadpubl.eumalayajournal.org |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wikipedia.org It transforms the complex molecular wave function into a more intuitive Lewis-like structure, with localized bonds and lone pairs. wikipedia.orgwisc.edu

A key aspect of NBO analysis is the study of charge transfer interactions, which occur when electrons are delocalized from a filled (donor) NBO to an empty (acceptor) NBO. cam.ac.uk The energy of these interactions can be calculated and used to understand the stability of the molecule and the nature of its chemical bonds. wisc.eduresearchgate.net For instance, NBO analysis can quantify the hyperconjugative interactions that contribute to molecular stability. researchgate.net The analysis of natural charges on atoms can also help identify the most likely sites for chemical reactions. researchgate.net

Reactive Molecular Dynamics (MD) simulations are a powerful computational tool for studying chemical reactions at the atomic level, particularly for complex systems and processes that occur over longer timescales than can be accessed with quantum chemistry alone. researcher.lifenih.gov Unlike classical MD, which uses fixed bonding topologies, reactive MD employs force fields, such as ReaxFF, that can model the formation and breaking of chemical bonds. researcher.liferesearchgate.netnih.gov

Reactive Molecular Dynamics (MD) Simulations

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups and molecular structure of methylhydrazine mononitrate and its decomposition products. The infrared spectrum of methylhydrazinium nitrate has been reported to show distinct absorption bands that can be used for its characterization. nasa.gov

FTIR has been instrumental in studying the gas-phase reactions of monomethylhydrazine with oxidizers. dtic.mil In these studies, IR-active species such as HONO, methyl diazene (B1210634) (CH₃N=NH), methyl nitrate (CH₃ONO₂), methyl nitrite (B80452) (CH₃ONO), nitromethane (B149229) (CH₃NO₂), and methyl azide (B81097) (CH₃N₃) have been identified in the early stages of the reaction. dtic.mil This information is vital for constructing a comprehensive reaction mechanism.

The derivatization of hydrazine (B178648) and its methylated derivatives with reagents like 5-nitro-2-furaldehyde (B57684) can produce colored products with distinct absorption bands in the visible region of the electromagnetic spectrum, which can then be analyzed spectrophotometrically. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it an invaluable tool for structural elucidation. Both ¹H NMR and ¹³C NMR spectra can be used to confirm the structure of methylhydrazine and its derivatives. chemicalbook.comnih.gov

In the synthesis and characterization of derivatives, such as those formed from the reaction of hydrazine precursors with other organic molecules, NMR is used to verify the expected structures. mdpi.com The chemical shifts and coupling patterns in the NMR spectra provide definitive evidence for the connectivity of atoms within the newly formed molecules. mdpi.com

Mass spectrometry is a highly sensitive technique used to identify the products of chemical reactions by measuring the mass-to-charge ratio of ions. In the analysis of methylhydrazinium nitrate, the mass spectrum did not show a parent peak at m/z 109, indicating that the compound is prone to decomposition under the analysis conditions. nasa.gov Thermogravimetric analysis coupled with mass spectrometry can reveal that the compound decomposes to form products like ammonium (B1175870) nitrate and methylammonium (B1206745) nitrate. nasa.gov

Mass spectrometry is also used to study the transformation products of hydrazine derivatives in aqueous solutions. researchgate.net By using techniques like gas chromatography-mass spectrometry (GC-MS), a wide range of acyclic and heterocyclic compounds can be identified and quantified. researchgate.net Furthermore, methods have been developed using matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF) mass spectrometry to determine the isotopic composition of nitrogenous compounds, including hydrazine, after derivatization with colorimetric reagents. nih.gov

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids. While the structure of methylhydrazine mononitrate itself may be challenging to crystallize and analyze due to its hygroscopic nature, the structures of its derivatives can provide significant insights. nasa.gov

For instance, the crystal structures of novel hydrazone derivatives synthesized from hydrazine precursors have been determined using single-crystal X-ray diffraction. mdpi.com These studies provide precise bond lengths, bond angles, and information about the molecular packing in the crystal lattice. mdpi.com Hirshfeld analysis of the diffraction data can further reveal the nature and extent of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and properties of the solid material. mdpi.com

Table 3: Summary of Spectroscopic and Diffraction Data for Methylhydrazine and Its Derivatives

| Technique | Information Obtained | Reference |

| FTIR | Identification of functional groups and reaction intermediates (e.g., HONO, CH₃ONO₂) | dtic.milnasa.gov |

| NMR | Structural confirmation of methylhydrazine and its derivatives | chemicalbook.commdpi.com |

| Mass Spectrometry | Identification of decomposition and transformation products | nasa.govresearchgate.net |

| X-ray Diffraction | Determination of 3D atomic structure and intermolecular interactions in solid-state derivatives | mdpi.com |

Environmental Chemical Transformations and Deactivation Pathways

Abiotic Transformation Mechanisms

Abiotic transformation, occurring without the involvement of living organisms, is a primary pathway for the degradation of methylhydrazine in the environment. These processes are heavily influenced by the chemical conditions of the environmental matrix, such as the presence of catalytic surfaces, water, and oxidizing species.

The oxidation of methylhydrazine is a key degradation pathway in both water and soil. In aqueous solution, the compound exists in a pH-dependent equilibrium between its protonated form (methylhydrazinium ion, CH₃NH₂NH₃⁺) and the unprotonated base (methylhydrazine, CH₃NHNH₂). The unprotonated form is generally more susceptible to oxidation.

In soil environments, the interaction with mineral surfaces can significantly accelerate oxidation. Studies on the surface-catalyzed air oxidation of hydrazines have shown that various metallic and mineral surfaces can promote degradation. For monomethylhydrazine (MMH), the major oxidation products identified in these reactions include methanol (B129727), methane (B114726), and methyldiazene. nasa.gov

Colloidal minerals, which are abundant in many soils and sediments, play a crucial role in the attenuation and degradation of methylhydrazine. Their large, chemically active surface areas facilitate reactions that might be slow in bulk solution.

Hematite (B75146) (α-Fe₂O₃): Studies have shown that the presence of colloidal hematite, a common iron oxide mineral in soil, can catalyze the auto-oxidation of methylhydrazine. researchgate.net The iron centers on the hematite surface can act as redox-active sites, facilitating electron transfer and promoting the oxidation of adsorbed methylhydrazine molecules.

Clay Minerals: Clay minerals such as montmorillonite (B579905) and kaolinite (B1170537) are known to have a significant influence on the fate of hydrazines in the soil environment, primarily through sorption and subsequent degradation processes. dtic.mil The catalytic reactivity of different mineral components towards MMH oxidation has been investigated, with metal oxides like Al₂O₃ (a key component of many clays) and Fe₂O₃ showing significant activity. nasa.gov The interaction begins with the adsorption of methylhydrazine onto the clay surface, which then catalyzes its oxidation. dtic.milencyclopedia.pub

The relative catalytic reactivity of various surfaces toward the oxidation of monomethylhydrazine (MMH) has been established, highlighting the importance of iron-containing minerals and metal oxides. nasa.gov

| Surface Material | Relative Reactivity | Reference |

|---|---|---|

| Iron (Fe) | High | nasa.gov |

| Alumina (Al₂O₃) | High | nasa.gov |

| Titanium (Ti) | Moderate | nasa.gov |

| Zinc (Zn) | Moderate | nasa.gov |

| Stainless Steel 316 (316 SS) | Moderate | nasa.gov |

| Chromium (Cr) | Low | nasa.gov |

| Nickel (Ni) | Low | nasa.gov |

| Aluminum (Al) | Low | nasa.gov |

| Stainless Steel 304L (304L SS) | Low | nasa.gov |

The initial step in the surface-mediated transformation of methylhydrazine mononitrate is its association with environmental solids like clay minerals and organic matter. This association is driven by a combination of forces.

Electrostatic Interactions: In solution, methylhydrazine mononitrate dissociates, forming the positively charged methylhydrazinium cation. Clay mineral surfaces typically carry a net negative charge due to isomorphic substitution within their crystal structure. ekb.eg This charge difference leads to strong electrostatic attraction, making cation exchange a primary mechanism for the retention of the methylhydrazinium cation on clay surfaces. encyclopedia.pubekb.eg This process effectively concentrates the compound from the solution onto the reactive mineral surfaces.

Hydrogen Bonding: Methylhydrazine is both a hydrogen bond donor (from the N-H groups) and an acceptor (at the lone electron pairs on the nitrogen atoms). nih.gov This allows it to form hydrogen bonds with the oxygen-rich surfaces of silicate (B1173343) clays (B1170129) and metal oxides, as well as with functional groups in soil organic matter. nih.gov These interactions contribute to the adsorption process, particularly for the neutral methylhydrazine molecule.

Supercritical Water Oxidation (SCWO) is a highly effective, engineered degradation technology for recalcitrant organic wastes, including rocket propellants like methylhydrazine. tandfonline.comepa.gov The process operates above the critical point of water (374 °C and 22.1 MPa), where water exhibits unique properties as a non-polar-like solvent that is completely miscible with organic compounds and gases like oxygen. wikipedia.org This creates a single-phase reaction medium, eliminating mass transfer limitations and allowing for rapid and complete oxidation. wikipedia.orggoogle.com For propellants, SCWO has demonstrated destruction and removal efficiencies for total organic carbon exceeding 99.9%. tandfonline.com The primary products of complete oxidation are carbon dioxide, nitrogen gas, and water, with minimal formation of nitrogen oxides (NOx) due to the relatively low temperatures compared to incineration. wikipedia.orgnasa.gov

In the SCWO environment, the decomposition of organic matter is driven by a free-radical mechanism. The high temperature of the water generates highly reactive oxidizing species, most notably the hydroxyl radical (•OH). shu.ac.uk While the detailed microscopic pathway for methylhydrazine in SCWO is complex, it is understood to proceed through attack by these radicals.

Studies on hydrazine (B178648) degradation under other conditions have confirmed that •OH radicals play a crucial role in its decomposition. nih.gov The reaction with methylhydrazine likely proceeds through two primary mechanisms common to •OH radical reactions with organic compounds: rsc.org

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from either the methyl (C-H) or hydrazine (N-H) group, forming a water molecule and an organic radical. This radical intermediate is highly unstable and undergoes further rapid reaction and fragmentation.

Radical Adduct Formation: The •OH radical can add to one of the nitrogen atoms, forming a transient, energized adduct. This adduct rapidly rearranges or fragments, leading to the breakdown of the molecule.

These initial radical-driven steps lead to a cascade of subsequent reactions, ultimately breaking down the methylhydrazine into simple, stable end products like CO₂, N₂, and H₂O.

The rate of methylhydrazine degradation is highly sensitive to several environmental variables.

pH: The pH of the aqueous medium is a critical factor. It controls the equilibrium between the protonated methylhydrazinium ion and the unprotonated methylhydrazine base. The degradation of hydrazine via •OH radicals has been shown to be strongly pH-dependent. nih.gov For many organic compounds, degradation is faster under conditions where the more reactive, uncharged form predominates. usu.edumdpi.com For hydrazines, oxidation rates often increase as the pH rises from acidic toward alkaline conditions, peaking near the pKa where there is a significant concentration of the more reactive unprotonated species. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature generally increases the rate of degradation. Thermogravimetric analysis of solid methylhydrazinium nitrate (B79036) shows that it begins to decompose slowly at temperatures between 63-103 °C. nasa.gov In aqueous and soil systems, higher temperatures accelerate oxidation rates, both in bulk solution and on catalytic surfaces.

Metal Ions: The presence of certain metal ions can significantly catalyze the oxidation of hydrazines. nih.gov Divalent copper (Cu²⁺) is a well-known catalyst for hydrazine oxidation. Other transition metals, particularly those capable of undergoing redox cycling such as iron (Fe³⁺/Fe²⁺), also exhibit catalytic activity. mdpi.commdpi.com This catalysis is a key factor in the degradation observed on the surfaces of minerals like hematite (an iron oxide). nasa.govresearchgate.net

| Factor | Effect on Degradation Rate | Mechanism | Reference |

|---|---|---|---|

| pH | Highly influential; rate often increases as pH rises towards the pKa. | Controls the speciation between the less reactive methylhydrazinium ion and the more reactive methylhydrazine base. | nih.govusu.edu |

| Temperature | Increases degradation rate. | Provides activation energy for reactions, increasing the frequency and energy of molecular collisions. | nasa.gov |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyzes (increases) degradation rate. | Act as redox catalysts, facilitating electron transfer from methylhydrazine to an oxidant (e.g., O₂). | nasa.govmdpi.com |

| Mineral Surfaces (Clays, Hematite) | Catalyzes (increases) degradation rate. | Adsorb and concentrate reactants, providing active sites (e.g., metal ions) for surface-catalyzed oxidation. | researchgate.netdtic.mil |

Supercritical Water Oxidation (SCWO) Mechanisms

Interconversion Pathways in Environmental Systems

Once released into the environment, methylhydrazine mononitrate dissociates into the methylhydrazinium cation and the nitrate anion. The subsequent environmental behavior is largely dictated by the transformations of the methylhydrazine moiety. Both biological and non-biological processes contribute to its degradation and conversion into various other chemical species.

The primary routes of transformation for methylhydrazine in environmental systems include biodegradation, chemical oxidation, and hydrolysis. The rate and extent of these transformations are influenced by a variety of environmental parameters such as soil type, pH, temperature, and the presence of microbial populations and metal ions.

Biodegradation:

Microbial degradation is a significant pathway for the transformation of methylhydrazine. Various microorganisms have been shown to utilize methylhydrazine as a source of carbon and nitrogen. For instance, studies on NASA wastewater have identified bacterial species such as Rhodococcus and Achromobacter that are capable of degrading methylhydrazine. nih.gov

In a laboratory-scale fixed-film trickle-bed reactor study, Rhodococcus sp. was able to degrade the methylhydrazine content of wastewater from a concentration of 10 to 2.5 mg/mL over a period of 12 days. nih.gov Similarly, Achromobacter sp. reduced the methylhydrazine concentration from 10 to approximately 5 mg/mL in the same timeframe. nih.gov

The biodegradation of methylhydrazine can proceed through various enzymatic and non-enzymatic pathways, leading to the formation of formaldehyde (B43269) (CH₂O) and other intermediates. documentsdelivered.com The biotransformation of methylhydrazine is not always a detoxification process, as some metabolic pathways can lead to the formation of reactive metabolites. documentsdelivered.com

Abiotic Degradation:

In addition to microbial action, methylhydrazine can undergo abiotic degradation in the environment. In aqueous environments, the degradation of methylhydrazine is notably catalyzed by the presence of metal cations such as copper (Cu(II)) and iron (Fe(III)), which are common in natural waters.

The persistence of methylhydrazine in different environmental compartments varies. In the atmosphere, vapor-phase methylhydrazine is degraded by reaction with photochemically-produced hydroxyl radicals and ozone, with estimated half-lives of about 6 hours and 1-12 minutes, respectively.

In soil, methylhydrazine is expected to have very high mobility. nih.gov Its persistence is influenced by soil composition, with some studies showing varying degrees of degradation in different soil types. For example, one study observed approximately 5% degradation in a sandy soil and 20% in an organic soil over a one-hour period.

The following tables summarize key data related to the environmental interconversion of methylhydrazine.

Table 1: Microbial Degradation of Methylhydrazine in Wastewater

| Microorganism | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | Duration (days) | Reference |

| Rhodococcus sp. | 10 | 2.5 | 12 | nih.gov |

| Achromobacter sp. | 10 | ~5 | 12 | nih.gov |

Table 2: Biodegradation Rate Constants for Methylhydrazine in Different Systems

| System | Rate Constant (day⁻¹) | Reference |

| Continuous Flow Bioreactor | 0.137 | nih.gov |

| Batch Cultures | 0.046 | nih.gov |

Analytical Methodologies for Chemical Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of "Hydrazine, methyl-, mononitrate". Due to the reactive nature of the parent compound, methylhydrazine, derivatization is often a necessary step to ensure stability and achieve reliable quantification.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds. However, the direct analysis of methylhydrazine by GC is challenging due to its high polarity and reactivity, which can lead to poor peak shape and interaction with the column's stationary phase. tandfonline.comresearchgate.net To overcome these issues, derivatization strategies are employed to convert methylhydrazine into a more stable and volatile derivative suitable for GC analysis. tandfonline.comresearchgate.net

A common approach involves the reaction of methylhydrazine with a derivatizing agent to form a stable hydrazone. tandfonline.comresearchgate.net Acetone (B3395972), for instance, has been successfully used as both a solvent and a derivatizing agent. oup.comnih.gov This method is advantageous as it eliminates the need for a separate post-derivatization cleanup step, allowing for direct injection of the sample. oup.comnih.gov The resulting acetone methylhydrazone is stable and can be readily separated and detected by GC, often coupled with a mass spectrometer (MS) for enhanced sensitivity and selectivity. oup.comnih.gov

Several aldehydes and ketones have been investigated as derivatizing agents for the analysis of methylhydrazine. tandfonline.comresearchgate.net These include:

Aliphatic aldehydes: Pentanal has demonstrated high efficiency in the derivatization of methylhydrazine for subsequent analysis by thermal desorption GC-MS. tandfonline.comtandfonline.com

Aromatic aldehydes: Reagents like benzaldehyde (B42025) have also been utilized for derivatization prior to chromatographic analysis. oup.com

The choice of derivatizing agent and the optimization of reaction conditions are critical for achieving accurate and reproducible results. Factors such as reaction time, temperature, and the ratio of derivatizing agent to analyte must be carefully controlled.

A study developed a GC-MS method for trace-level detection of methylhydrazine in a drug substance. oup.comnih.gov This method utilized acetone as both the dissolving solvent and the derivatizing agent. oup.comnih.gov The resulting acetone methylhydrazone was analyzed by GC-MS in selected ion monitoring (SIM) mode, which provided sufficient sensitivity to detect methylhydrazine at the parts-per-million (ppm) level. oup.comnih.gov Another method for the simultaneous determination of hydrazine (B178648), methylhydrazine, and 1,1-dimethylhydrazine (B165182) in air involved collection in chilled acetone, which served to trap and derivatize the hydrazines in a single step. osti.gov The resulting solution was then directly analyzed by GC with a nitrogen-specific detector. osti.gov This method demonstrated good precision, with a relative standard deviation of less than 5% for a 90 ppb concentration of hydrazine, and a minimum detectable concentration of approximately 4 ppb. osti.gov

Liquid Chromatography (LC) with Various Detection Modes

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a versatile alternative to GC for the analysis of methylhydrazine. LC methods can often accommodate aqueous samples directly and may not always require derivatization, although it is frequently used to enhance sensitivity and selectivity.

A common approach in LC analysis involves derivatization to form a chromophoric or fluorophoric derivative that can be easily detected. For instance, p-dimethylaminobenzaldehyde can react with methylhydrazine to form a colored product detectable by UV-Vis spectrophotometry. google.com However, the sensitivity for methylhydrazine with this reagent is lower than for hydrazine itself. researchgate.net

Various detection modes can be coupled with LC for the analysis of methylhydrazine and its derivatives:

UV-Vis Detection: This is a common detection method used after derivatization to form a UV-absorbing product.

Electrochemical Detection (ED): HPLC with electrochemical detection has been used for the determination of methylhydrazine in biological samples like urine and plasma. nih.gov

Mass Spectrometry (MS): LC-MS combines the separation power of LC with the high selectivity and sensitivity of mass spectrometry, providing a robust method for the identification and quantification of methylhydrazine.

A reversed-phase HPLC method using a C18 column has been developed for the quantitative determination of isosorbide (B1672297) mononitrate, a different mononitrate compound, which demonstrates the applicability of this technique for related substances. nih.gov While this method was not specifically for methylhydrazine mononitrate, the principles of reversed-phase LC are broadly applicable.

Advanced Spectrophotometric and Electrochemical Detection Methods

Beyond standard chromatographic techniques, several other analytical methods are employed for the quantification of methylhydrazine, the parent compound of "this compound."

Spectrophotometric and Fluorometric Approaches for Quantitative Analysis

Spectrophotometry and fluorometry are widely used for the quantitative analysis of hydrazine and its derivatives due to their simplicity and sensitivity. researchgate.netniscpr.res.in These methods typically rely on a chemical reaction that produces a colored or fluorescent compound, the intensity of which is proportional to the concentration of the analyte.

One spectrophotometric method for the determination of hydrazine involves its reaction with bromine, which in turn bleaches the dye methyl red. niscpr.res.in The change in absorbance is then measured to quantify the hydrazine concentration. niscpr.res.in Another approach utilizes 5-nitro-2-furaldehyde (B57684) as a derivatizing agent, which reacts with methylhydrazine to form a colored derivative. researchgate.net This method has a detection limit of 3 µg/L for methylhydrazine. researchgate.net

Fluorometric methods offer even higher sensitivity. For example, a fluorescent turn-on probe has been developed for the detection of hydrazine based on a retro-aza-Henry type reaction, achieving a very low detection limit of approximately 0.05 ppb. mdpi.com While developed for hydrazine, similar principles can be applied to develop probes for methylhydrazine. The reaction of o-phthalaldehyde (B127526) and mercaptoethanol with hydrazine and ammonia (B1221849) to form fluorescent derivatives has also been reported, with the potential for analyzing mixtures by controlling the pH. capes.gov.br

Table 1: Comparison of Spectrophotometric Methods for Hydrazine and Methylhydrazine

| Analyte | Reagent/Method | Detection Limit | Reference |

|---|---|---|---|

| Hydrazine | Bromine and methyl red | 0.25 µg | niscpr.res.in |

| Methylhydrazine | 5-Nitro-2-furaldehyde | 3 µg/L | researchgate.net |

Nonaqueous Capillary Electrophoresis (NACE) with Amperometric Detection

Nonaqueous capillary electrophoresis (NACE) is a powerful separation technique that offers advantages over aqueous-based capillary electrophoresis for certain analytes. sigmaaldrich.comnih.gov For the analysis of hydrazine and its methyl derivatives, NACE coupled with amperometric detection provides a highly sensitive and selective method. nih.gov

In a study on the determination of hydrazine and its methyl derivatives, the best performance was achieved using a running buffer of 4 mM sodium acetate/10 mM acetic acid in a 1:2 methanol (B129727):acetonitrile mixture. nih.gov A bare platinum working electrode set at +1.0 V was used for amperometric detection. nih.gov This method yielded a detection limit of 2 ng/mL for methylhydrazine, which is significantly lower than that achieved with aqueous capillary electrophoresis methods. nih.gov The practicality of this NACE-ED methodology has been demonstrated in the analysis of trace levels of hydrazines in environmental samples. nih.gov

Chemiluminescence Detection Techniques

Chemiluminescence detection offers a highly sensitive method for the determination of hydrazines in the gas phase. This technique is based on the measurement of light emitted from a chemical reaction.

The reaction of ozone with hydrazine, methylhydrazine, and dimethylhydrazine has been studied for its chemiluminescent properties. nih.govdtic.mil This has led to the development of methods for determining the concentrations of these compounds in air. nih.govdtic.mil The chemiluminescence resulting from the reaction with ozone can be used to measure methylhydrazine concentrations in the range of 0.1 to 100 ppm in air. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Methylhydrazine | |

| Acetone | |

| Acetone methylhydrazone | |

| Pentanal | |

| Benzaldehyde | |

| 1,1-Dimethylhydrazine | |

| Hydrazine | |

| p-Dimethylaminobenzaldehyde | |

| Isosorbide mononitrate | |

| Bromine | |

| Methyl red | |

| 5-Nitro-2-furaldehyde | |

| o-Phthalaldehyde | |

| Mercaptoethanol | |

| Ammonia | |

| Sodium acetate | |

| Acetic acid | |

| Methanol | |

| Acetonitrile |

Sample Preparation and Enrichment for Trace Analysis

The accurate determination of trace levels of "this compound" in various matrices presents a significant analytical challenge. This is largely due to the compound's properties and the need for highly sensitive detection methods. Effective sample preparation is paramount to concentrate the analyte and remove interfering substances from the sample matrix. This section will focus on a modern, solvent-free sample preparation technique that is well-suited for this purpose.

Solid Phase Microextraction (SPME) with Derivatizing Agents

Solid Phase Microextraction (SPME) is a sophisticated and environmentally friendly sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. sigmaaldrich.com It is particularly advantageous for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com The technique typically employs a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample, analytes partition from the sample matrix (liquid or gas) into the fiber coating until equilibrium is reached. youtube.com The fiber is then transferred to the injection port of a gas chromatograph (GC) or other analytical instrument for desorption and analysis. youtube.com

For compounds like methylhydrazine, which are highly polar and reactive, direct analysis can be problematic. Derivatization is a crucial step to enhance their volatility and thermal stability, making them more amenable to GC analysis. researchgate.net This process involves a chemical reaction to convert the analyte into a less polar and more stable derivative.

A study by the National Aeronautics and Space Administration (NASA) explored the use of SPME with a derivatizing agent for the detection of monomethyl hydrazine (MMH), the parent compound of "this compound". nasa.gov This research highlighted that direct exposure of the SPME fiber to MMH could lead to the degradation of the fiber. Therefore, a two-step approach was investigated: either coating the fiber with the derivatizing agent before exposure to the sample or reacting the analyte with the derivatizing agent in the sample vial before extraction with the SPME fiber. The latter approach was found to yield better results. nasa.gov

Derivatizing Agents for Methylhydrazine

Several derivatizing agents have been shown to be effective for the analysis of methylhydrazine. The choice of agent depends on the analytical method and the sample matrix.

Pentafluorobenzoyl chloride (PFBCl): This agent reacts readily with monomethyl hydrazine. nasa.gov The resulting derivative is suitable for analysis by gas chromatography.

Acetone: Acetone can serve as both a solvent and a derivatizing agent for methylhydrazine. oup.comresearchgate.net It reacts with methylhydrazine to form acetone methylhydrazone, which is a stable compound that can be readily analyzed by GC-MS. oup.comresearchgate.net This approach simplifies the sample preparation process by eliminating the need for a separate derivatization step. oup.comresearchgate.net

Aldehydes: Various aldehydes, such as benzaldehyde and pentanal, are used to convert hydrazines into stable hydrazones, which can then be analyzed by chromatographic methods. researchgate.net

Research Findings

The following tables summarize the findings from research on the analysis of methylhydrazine using SPME and derivatization. It is important to note that these studies were conducted on methylhydrazine, not directly on "this compound". However, these methodologies are expected to be applicable to the analysis of the mononitrate salt in aqueous solutions after appropriate pH adjustment to ensure the presence of the free methylhydrazine.

Table 1: SPME-GC-MS Method for Methylhydrazine Detection

| Parameter | Value/Condition |

| Analyte | Methylhydrazine |

| Derivatizing Agent | Acetone (also used as solvent) |

| Derivative Formed | Acetone methylhydrazone |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Target Ion (m/z) | 86 |

| Limit of Detection (LOD) | 1 part per million (relative to the drug substance) |

| Reference | oup.comresearchgate.net |

Table 2: SPME Method Development for Monomethyl Hydrazine

| Parameter | Value/Condition |

| Analyte | Monomethyl Hydrazine (MMH) |

| Derivatizing Agent | Pentafluorobenzoyl chloride (PFBCl) |

| SPME Approach | Derivatization in solution followed by SPME |

| Observation | Direct exposure of SPME fiber to MMH caused degradation. |

| Outcome | The method was successful in detecting MMH. |

| Reference | nasa.gov |

Applications As a Chemical Reagent and Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Hydrazine (B178648) Derivatives and Heterocycles

There is no scientific literature available that documents the use of "Hydrazine, methyl-, mononitrate" as a direct precursor for the synthesis of complex hydrazine derivatives or heterocyclic compounds. While methylhydrazine is used for such purposes, the mononitrate salt is not reported as a reagent in these transformations. nasa.govacs.orgorganic-chemistry.orgthecontentauthority.com

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Wolff-Kishner Reduction via Hydrazone Intermediates)

No evidence was found in the scientific literature to support the participation of "this compound" in Wolff-Kishner reductions or other carbon-carbon bond-forming reactions via hydrazone intermediates. The Wolff-Kishner reduction is typically carried out using hydrazine or methylhydrazine under basic conditions. nasa.govacs.org The presence of the nitrate (B79036) counter-ion and the acidic nature of the salt would likely be incompatible with the basic conditions required for the Wolff-Kishner reaction.

Synthesis and Properties of this compound

Although not applicable in the requested synthetic routes, for informational purposes, "this compound" can be synthesized.

Synthesis: The compound is prepared through the reaction of methylhydrazine with dilute nitric acid, which can be performed in either water or methanol (B129727). nasa.govacs.org

Physical Properties: "this compound" is a white, crystalline solid that appears as needles. It is notably hygroscopic. nasa.govacs.org A summary of its known physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Melting Point | 37.5-40.5 °C | nasa.gov |

| Density | ~1.55 g/cm³ | nasa.gov |

| Appearance | White, needle-like crystals | nasa.gov |

| Hygroscopicity | Extremely hygroscopic | nasa.gov |

Decomposition: Thermogravimetric analysis has shown that the compound undergoes slow decomposition at temperatures between 63-103 °C, yielding ammonium (B1175870) nitrate and methylammonium (B1206745) nitrate. nasa.gov Its mass spectrum does not show a parent peak at 109 m/z. nasa.gov

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes for Hydrazine (B178648), Methyl-, Mononitrate

Future research is increasingly directed towards developing synthetic pathways for methylhydrazinium mononitrate that are not only efficient but also environmentally benign. The traditional synthesis involves the reaction of methylhydrazine with nitric acid. While straightforward, this method presents challenges related to the handling of corrosive and toxic reagents.

Emerging research focuses on:

Green Solvents: Investigating the use of ionic liquids or supercritical fluids as reaction media to replace traditional volatile organic solvents. This could lead to cleaner reaction profiles and easier product isolation.

Flow Chemistry: The development of continuous flow reactors for the synthesis of methylhydrazinium mononitrate can offer better control over reaction parameters, improved safety, and higher yields.

Alternative Nitrating Agents: Exploring less hazardous nitrating agents to replace concentrated nitric acid could significantly improve the safety and sustainability of the synthesis process.

Elucidation of Reaction Mechanisms under Extreme Conditions and Novel Catalytic Systems

Understanding the behavior of methylhydrazinium mononitrate under extreme conditions, such as high pressure and temperature, is crucial for its potential applications as an energetic material. Future studies will likely focus on:

Decomposition Pathways: Investigating the thermal decomposition mechanism of methylhydrazinium mononitrate to identify the initial bond-breaking steps and subsequent reaction pathways. This knowledge is vital for predicting its stability and performance.

High-Pressure Studies: Utilizing techniques like diamond anvil cells to study the structural and chemical changes in methylhydrazinium mononitrate under high pressure. This can provide insights into its phase transitions and stability limits.

Catalytic Decomposition: Research into novel catalysts that can control the decomposition rate of methylhydrazinium mononitrate is an active area. This could involve the use of metal oxides or carbon-based nanomaterials to tailor its energy release characteristics.

A comparative look at the decomposition temperatures of related energetic salts highlights the relative stability of methylhydrazinium mononitrate.

| Compound | Decomposition Temperature (°C) |

| Hydrazinium (B103819) nitrate (B79036) | ~200 |

| Methylhydrazinium nitrate | ~160 |

| Ethylenediaminium dinitrate | ~220 |

This table is generated based on typical values found in scientific literature and is for illustrative purposes.

Development of Highly Selective Chemical Transformations Utilizing the Compound

Beyond its use as an energetic material, researchers are exploring the potential of methylhydrazinium mononitrate as a reagent in organic synthesis. Its unique chemical structure, containing both a hydrazinium and a nitrate group, could enable novel and selective chemical transformations.

Future research in this area may include:

Nitration Reactions: Utilizing methylhydrazinium mononitrate as a mild and selective nitrating agent for various organic substrates.

Functional Group Transformations: Exploring its reactivity towards different functional groups to develop new synthetic methodologies.

Integration of Advanced Experimental Techniques with Multiscale Computational Modeling

The synergy between advanced experimental techniques and computational modeling is expected to provide a deeper understanding of methylhydrazinium mononitrate at the molecular level.

Spectroscopic Analysis: The application of advanced spectroscopic techniques, such as terahertz time-domain spectroscopy (THz-TDS) and ultrafast spectroscopy, can probe the intermolecular interactions and dynamics of the compound.

Computational Chemistry: Density functional theory (DFT) and molecular dynamics (MD) simulations are powerful tools to predict the structure, vibrational properties, and reaction mechanisms of methylhydrazinium mononitrate. These computational models can guide experimental efforts and aid in the interpretation of experimental data.

The calculated vibrational frequencies from computational models can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the theoretical models.

Comprehensive Understanding of Long-Term Chemical Behavior in Complex Systems

For practical applications, understanding the long-term stability and compatibility of methylhydrazinium mononitrate with other materials is essential. Future research will need to address:

Aging Studies: Conducting long-term aging studies under various environmental conditions (e.g., temperature, humidity) to assess its chemical stability and changes in physical properties over time.

Compatibility with Other Materials: Investigating the chemical compatibility of methylhydrazinium mononitrate with other components in a formulation, such as binders and plasticizers, to ensure the safety and reliability of the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.